Bis(cyclopentadienyl)titanium dichloride
Description
Historical Context and Significance in Organometallic Chemistry
The synthesis of bis(cyclopentadienyl)titanium dichloride was first reported in 1954 by Geoffrey Wilkinson and J.M. Birmingham. nih.gov Their preparation involved the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720) (NaC₅H₅), a method that remains a fundamental route for its synthesis. chemicalbook.comchemeurope.com This discovery was part of the broader explosion of research into metallocenes, a new class of organometallic compounds, following the elucidation of ferrocene's structure.
The significance of titanocene (B72419) dichloride lies in its role as a readily accessible and versatile precursor for a wide array of other organotitanium complexes. It serves as a stable source of the Cp₂Ti²⁺ fragment, allowing for the substitution of its chloride ligands by a diverse range of nucleophiles. chemeurope.com This reactivity opened up new avenues in the study of transition metal-carbon bonds and their applications in synthesis. The development of titanocene dichloride and its derivatives was a crucial step in establishing the field of organotitanium chemistry, providing researchers with a foundational building block for creating catalysts and reagents with unique reactivity.
Overview of Foundational Research Areas
Research into this compound has been foundational in several key areas of chemistry, primarily focusing on its applications in catalysis and organic synthesis.
Polymerization Catalysis: A significant area of research has been the use of titanocene dichloride, in combination with alkylaluminum compounds like diethylaluminum chloride or polymethylaluminoxane, as a catalyst for olefin polymerization. chemicalbook.comnouryon.comacs.org These systems function as soluble, homogeneous catalysts, offering better control over the polymer's structure and properties compared to traditional heterogeneous Ziegler-Natta catalysts. nichia.co.jpacs.org The cyclopentadienyl (B1206354) ligands influence the stereoregularity of the resulting polymer. nichia.co.jp
Organic Synthesis: Titanocene dichloride is a versatile reagent and precursor in a multitude of organic transformations. chemicalbook.comnouryon.com Its utility stems from its ability to be reduced to lower-valent titanium species, which can mediate various reactions. Foundational research has explored its use in:
Reductive Chemistry: In combination with reducing agents like magnesium or zinc, it is used for the reduction of various functional groups, including organic halides, azo compounds, and aldehydes. nouryon.comwikipedia.org
Carbonyl Olefination: It is the precursor to the well-known Tebbe's reagent and Petasis reagent. wikipedia.orgchemeurope.com The Tebbe reagent, formed by reacting titanocene dichloride with trimethylaluminum, is used to convert carbonyl groups into methylene (B1212753) groups. nouryon.com The Petasis reagent, Cp₂Ti(CH₃)₂, is effective for transforming esters into vinyl ethers. wikipedia.orgchemeurope.com
Cyclization Reactions: Reduced titanocene species can catalyze the reductive cyclization of enones and dienes, often with high stereoselectivity. wikipedia.orgchemeurope.com
Hydrogenation Catalysis: Derivatives of titanocene dichloride are employed as homogeneous catalysts for the hydrogenation of unsaturated polymers, such as styrene-butadiene-styrene (SBS) rubber. chemicalbook.comnouryon.com This process improves the heat stability and resistance to oxidation of the material. chemicalbook.comnouryon.com
Table 2: Key Research Applications of this compound
| Research Area | Application | Co-reagent/Activator | Resulting Transformation/Product |
|---|---|---|---|
| Polymerization | Olefin Polymerization | Polymethylaluminoxane (MAO) nouryon.com | Polyolefins nouryon.com |
| Organic Synthesis | Carbonyl Methylenation | Trimethylaluminum nouryon.com | Formation of Tebbe's reagent for converting C=O to C=CH₂ nouryon.com |
| Organic Synthesis | Ester Olefination | Methyllithium (B1224462) or Methylmagnesium chloride wikipedia.org | Formation of Petasis reagent for converting esters to vinyl ethers wikipedia.org |
| Organic Synthesis | Reductive Coupling | Zinc wikipedia.org | Pinacol (B44631) and McMurry couplings of aldehydes and ketones wikipedia.org |
| Hydrogenation | Rubber Hydrogenation | - | Improved heat stability of rubbers like SBS chemicalbook.comnouryon.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHDVYKBYUAFD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | TITANOCENE DICHLORIDE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992), Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | TITANOCENE DICHLORIDE | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Titanocene dichloride | |
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Solubility |
Decomposes (NTP, 1992), Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
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Density |
1.6 (NTP, 1992) - Denser than water; will sink, 1.60 | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
| Record name | TITANOCENE DICHLORIDE | |
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Color/Form |
Bright red acicular crystals from toluene, Reddish-orange crystalline solid | |
CAS No. |
1271-19-8 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Record name | Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)- | |
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| Record name | Dichlorobis(η-cyclopentadienyl)titanium | |
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Melting Point |
552 °F (NTP, 1992), 289 °C +/- 2 deg | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 14931618 | |
| Record name | TITANOCENE DICHLORIDE | |
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Synthetic Methodologies and Chemical Transformations of Bis Cyclopentadienyl Titanium Dichloride
Established Synthetic Routes to Bis(cyclopentadienyl)titanium Dichloride
The synthesis of this compound, a foundational reagent in organometallic chemistry, is primarily achieved through several established routes starting from titanium tetrachloride (TiCl₄). wikipedia.org The most traditional and still widely utilized method, originally developed by Wilkinson and Birmingham, involves the reaction of TiCl₄ with sodium cyclopentadienide (B1229720) (NaC₅H₅). wikipedia.orgchemeurope.com This reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF). chemeurope.com
An alternative approach uses freshly distilled cyclopentadiene (B3395910) (C₅H₆) directly with titanium tetrachloride, producing hydrogen chloride as a byproduct. wikipedia.org
Reaction Schemes:
2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl wikipedia.org
2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl wikipedia.org
Other synthetic methodologies have also been developed to optimize yield and simplify procedures. The diethylamine (B46881) method involves the slow addition of TiCl₄ to a THF solution, followed by the addition of diethylamine and then cyclopentadiene. chemicalbook.comgoogle.com This process is reported to achieve yields of around 73%. chemicalbook.com The anthracene (B1667546) magnesium method utilizes activated anthracene-magnesium as a reagent to synthesize the target compound. chemicalbook.com Furthermore, a process has been developed for preparing titanocene (B72419) dichloride from its dimeric by-product, (Cp₂Ti(CH₃))₂O, by reacting it with hydrogen chloride in an organic solvent. google.com
Table 1: Summary of Synthetic Routes to this compound
| Method Name | Key Reagents | Typical Solvent | Noteworthy Features |
| Wilkinson & Birmingham Synthesis | Sodium cyclopentadienide, Titanium tetrachloride | Tetrahydrofuran (THF) | The most common and original method. wikipedia.orgchemeurope.com |
| Direct Cyclopentadiene Reaction | Cyclopentadiene, Titanium tetrachloride | Not specified | Avoids the pre-synthesis of the sodium salt. wikipedia.org |
| Diethylamine Method | Titanium tetrachloride, Diethylamine, Cyclopentadiene | Tetrahydrofuran (THF) | Reported to provide good yields (approx. 73%). chemicalbook.comgoogle.com |
| Anthracene Magnesium Method | Magnesium powder, Anthracene, Titanium tetrachloride | Tetrahydrofuran (THF) | Utilizes an activated magnesium complex. chemicalbook.com |
| Dimer Conversion Process | Titanocene dimer, Hydrogen chloride | Tetrahydrofuran (THF) or Toluene | Recycles a common by-product of other reactions. google.com |
Functionalization Strategies for Cyclopentadienyl (B1206354) Ligands
Modifying the cyclopentadienyl (Cp) ligands of titanocene dichloride is a key strategy for tuning its chemical and physical properties. This is often challenging due to the electrophilic nature of the titanium center. nih.gov The primary approach involves the derivatization of the cyclopentadiene ligand before the complexation with titanium. nih.gov
Mono- and Di-substituted Cyclopentadienyl Ligands
A variety of substituted titanocene dichlorides have been synthesized by reacting the corresponding substituted cyclopentadienyl precursors with a titanium source. This "early-stage" modification allows for the introduction of a wide range of functional groups onto the Cp rings. nih.gov
For instance, bis[η⁵-(tert-butoxycarbonyl)cyclopentadienyl]dichloridotitanium(IV) was synthesized from lithium tert-butyl ester cyclopentadienide and TiCl₄. nih.gov This introduces ester functionalities to the rings. Similarly, silyl-substituted titanocenes are prepared from silyl-substituted cyclopentadiene precursors, which are themselves synthesized via hydrosilylation. researchgate.net The reaction of lithiated trimethylsilylcyclopentadienide with various chlorosilanes yields fluorosilyl-substituted cyclopentadienes, which can then be converted to the corresponding titanium complexes. acs.org
Another approach involves the direct reaction of neutral amino-substituted cyclopentadienes with TiCl₄, which yields water-soluble titanocene dichloride dihydrochloride (B599025) salts in a single step. researchgate.net
Bridged Cyclopentadienyl Ligand Systems
Creating a bridge between the two cyclopentadienyl ligands results in ansa-metallocenes, which have constrained geometries and are of significant interest, particularly in catalysis. Silicon-bridged systems are a prominent example. The synthesis of titanium complexes with silicon-bridged cyclopentadienyl-phenoxy ligands involves treating a pre-formed ligand with n-butyllithium (ⁿBuLi) and then reacting it with TiCl₄. acs.org These ligands can be modified with fused thiophene (B33073) rings, and X-ray crystallographic studies reveal how these modifications affect the coordination of the Cp moiety to the titanium center. acs.org
Table 2: Examples of Functionalized Cyclopentadienyl Ligands
| Ligand Type | Synthetic Precursor Example | Functional Group | Reference |
| Ester-substituted | Lithium tert-butyl ester cyclopentadienide | -COOt-Bu | nih.gov |
| Amino-substituted | Neutral amino-substituted cyclopentadienes | -(CH₂)₂N(CH₂)₅ | researchgate.net |
| Silyl-substituted | Chlorosilyl(trimethylsilyl)cyclopentadienes | -SiMe₂F, -SiMeF₂, -SiF₃ | acs.org |
| Silicon-bridged | Silicon-bridged cyclopentadienyl−phenoxy ligands | -SiR₂- | acs.org |
Ancillary Ligand Exchange and Derivative Synthesis
The two chloride ligands on the titanocene dichloride framework are labile and can be displaced by a wide range of nucleophiles, allowing for the synthesis of a vast library of derivatives. wikipedia.orgchemeurope.com This reactivity makes titanocene dichloride a versatile precursor for new complexes with tailored properties.
Replacement of Chloride Ligands with Carboxylate Ligands
The substitution of chloride ligands with carboxylate anions is a common transformation used to modify the solubility and biological activity of the titanocene scaffold. mdpi.comnih.gov Several methods exist for this synthesis.
A prevalent method is the nucleophilic displacement of the chloride ions using sodium or silver salts of carboxylic acids. mdpi.comnih.govresearchgate.net The use of silver salts often results in high yields and can be performed at room temperature, though it requires the preparation of the silver salt and protection from light. mdpi.com A second approach involves the reaction of dimethyltitanocene (Petasis reagent) with the desired carboxylic acids. mdpi.comnih.gov Researchers have compared these methods to optimize yields and define the most suitable approach for different carboxylic acid substrates. mdpi.comnih.gov It is crucial to use anhydrous carboxylic acid salts to avoid impurities in the final product. mdpi.com
Incorporation of Schiff Base Ligands and Other Heteroatom Donors
The chloride ligands can also be replaced by various other ligands, including those containing nitrogen, sulfur, and other heteroatom donors.
Schiff Base Ligands: Titanocene dichloride reacts with Schiff base ligands, which are typically formed from the condensation of amines and aldehydes or ketones. cibtech.org For example, Schiff bases derived from 1,3-diaminopropane (B46017) and various substituted aldehydes have been used to synthesize new titanocene complexes. cibtech.org These complexes often exhibit a distorted octahedral geometry. cibtech.org
Other Heteroatom Donors: A variety of other nucleophiles can displace the chloride ligands.
Sulfur Ligands: Reaction with sodium hydrosulfide (B80085) (NaSH) or polysulfide salts yields sulfido derivatives such as Cp₂Ti(SH)₂ and Cp₂TiS₅. wikipedia.orgchemeurope.com
Pseudo-halide Ligands: Titanocene dichloride reacts with salts like sodium azide (B81097) (NaN₃), potassium cyanate (B1221674) (KNCO), or potassium thiocyanate (B1210189) (KSCN) to form the corresponding pseudo-halide derivatives. nih.gov
Fluoride (B91410) Ligands: The difluoro derivative, [Ti(η⁵-C₅H₅)₂F₂], can be synthesized by reacting the dichloride complex with an aqueous solution of silver fluoride (AgF). nih.gov
Reduction Chemistry and Lower Oxidation State Titanocene Species
The reduction of the central titanium atom in this compound (Cp₂TiCl₂) from the +4 oxidation state to lower oxidation states, such as +3, +2, and even 0, is a cornerstone of its synthetic utility. This reduction chemistry unlocks a diverse range of reactive intermediates that are pivotal in various chemical transformations. The choice of reducing agent and reaction conditions dictates the final oxidation state of the titanium center.
Generation of Titanocene(III) Chloride (Cp₂TiCl)
The reduction of this compound to titanocene(III) chloride is a well-established and synthetically valuable transformation. This process typically involves the use of a single-electron reducing agent.
Commonly employed reducing agents for this one-electron reduction include zinc dust, manganese, and aluminum. wikipedia.orglibretexts.org The reaction is generally carried out by treating a solution of Cp₂TiCl₂ with an excess of the reducing metal. nih.gov For instance, the use of zinc powder effectively produces the dimeric "green titanocene" complex, [Cp₂Ti(μ-Cl)]₂. acs.org In coordinating solvents like tetrahydrofuran (THF), this dimer exists in equilibrium with the monomeric Cp₂TiCl species. libretexts.orgscielo.org.mxwikipedia.org The synthesis is straightforward and can be achieved in solvents such as THF, toluene, or acetonitrile. scielo.org.mx
The titanocene(III) chloride species, often referred to as the Nugent-RajanBabu reagent, is a powerful single-electron-transfer (SET) reagent. wordpress.comrsc.org Its utility is extensive, promoting reactions such as homolytic epoxide and oxetane (B1205548) openings, Barbier-type reactions, and pinacol (B44631) coupling reactions. wordpress.comrsc.org
| Reducing Agent | Solvent | Product | Reference(s) |
| Zinc (Zn) | Tetrahydrofuran (THF) | [Cp₂Ti(μ-Cl)]₂ ⇌ Cp₂TiCl | wikipedia.orgacs.org |
| Manganese (Mn) | Tetrahydrofuran (THF), Toluene, Acetonitrile | [Cp₂Ti(μ-Cl)]₂ ⇌ Cp₂TiCl | libretexts.orgscielo.org.mx |
| Aluminum (Al) | Not specified | Cp₂TiCl | libretexts.org |
| Magnesium (Mg) | Not specified | Cp₂TiCl | chemeurope.com |
Alternative methods for the generation of Cp₂TiCl from Cp₂TiCl₂ include the use of organosilicon reducing agents, electrochemical reduction, and photoredox catalysis. scielo.org.mx
Formation of Titanocene(II) and Titanocene(0) Derivatives
Further reduction of this compound or titanocene(III) chloride leads to the formation of titanocene(II) and, subsequently, titanocene(0) species. These lower oxidation state complexes are highly reactive and are typically generated in situ for immediate use in synthesis.
The reduction to titanocene(II) can be accomplished using stronger reducing agents like magnesium, aluminum, or zinc in the presence of π-acceptor ligands. wikipedia.org The resulting "titanocene" equivalent is highly reactive and, in the absence of trapping ligands, can rearrange into a Ti(III) hydride dimer. wikipedia.org However, when the reduction is performed in the presence of suitable ligands, stable titanocene(II) complexes can be isolated.
A prominent example is the formation of titanocene dicarbonyl, Cp₂Ti(CO)₂, which is prepared by the reduction of titanocene dichloride with magnesium under an atmosphere of carbon monoxide. wikipedia.orgwikipedia.org This maroon-colored, air-sensitive complex is a useful reagent for deoxygenation and reductive coupling reactions. wikipedia.org Similarly, reduction in the presence of phosphine (B1218219) ligands (PR₃) yields Cp₂Ti(PR₃)₂ complexes. wikipedia.org
The formation of titanocene(0) derivatives is less common but can be achieved under specific conditions. For instance, the reduction of Cp₂TiCl₂ with magnesium can lead to species that behave as titanocene(0) synthons, especially when trapped by ligands like alkynes. wordpress.com
| Reducing Agent | Trapping Ligand | Product | Oxidation State of Ti | Reference(s) |
| Magnesium (Mg) | Carbon Monoxide (CO) | Cp₂Ti(CO)₂ | +2 | wikipedia.orgwikipedia.org |
| Magnesium (Mg) | Phosphines (PR₃) | Cp₂Ti(PR₃)₂ | +2 | wikipedia.org |
| Magnesium (Mg) | Bis(trimethylsilyl)acetylene | Cp₂Ti(η²-Me₃SiC≡CSiMe₃) | +2 | wordpress.com |
| Zinc (Zn) | Not specified (leads to dimer) | [Cp₂Ti(μ-Cl)]₂ | +3 | wikipedia.org |
The generation of these low-valent titanium species from this compound provides access to a rich and varied chemistry, enabling a wide array of synthetic transformations.
Coordination Chemistry, Stability, and Speciation of Bis Cyclopentadienyl Titanium Dichloride
Molecular Geometry and Stereochemical Considerations
The molecular structure of bis(cyclopentadienyl)titanium dichloride is characterized by a distorted tetrahedral geometry when considering the centroids of the two cyclopentadienyl (B1206354) rings and the two chlorine atoms as the coordination points around the central titanium atom. chemeurope.comcdnsciencepub.comnih.gov This arrangement is a departure from the parallel-plane sandwich structure seen in other metallocenes like ferrocene, a consequence of the additional ligands bonded to the metal center. chemeurope.com
The two cyclopentadienyl rings are bonded to the titanium atom in a pentahapto (η⁵) fashion, meaning all five carbon atoms of each ring are involved in the bonding. chemeurope.comchemicalbook.com X-ray crystallography studies have provided precise data on the bond lengths and angles within the molecule. The average titanium-chlorine (Ti-Cl) bond distance is approximately 2.364 Å to 2.37 Å. wikipedia.orgcdnsciencepub.com The distance from the titanium atom to the center (centroid) of each cyclopentadienyl ring is about 2.058 Å. cdnsciencepub.com The angle formed by the two chlorine atoms and the titanium center (Cl-Ti-Cl) is approximately 95° to 96.0°, while the angle between the centroids of the two cyclopentadienyl rings and the titanium atom is around 128.53°. wikipedia.orgnih.gov
Table 1: Selected Molecular Geometry Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Ti-Cl Bond Length | 2.364 - 2.37 Å | wikipedia.orgcdnsciencepub.com |
| Ti-Cp (centroid) Distance | 2.058 Å | cdnsciencepub.com |
| Ti-C Bond Length (average) | 2.370 - 2.380 Å | nih.gov |
| Cl-Ti-Cl Bond Angle | 95° - 96.0° | wikipedia.orgnih.gov |
| Cp (centroid)-Ti-Cp (centroid) Angle | 128.53° | nih.gov |
Ligand Lability and Exchange Processes
The reactivity and stability of this compound are largely governed by the lability of its ligands. The titanium(IV) center has a d⁰ electron configuration, which means it lacks crystal field stabilization energy (CFSE). nih.gov While this would typically suggest high lability, the high oxidation state of the metal ion (+4) increases the electrostatic attraction to the ligands, thereby reducing the rate of ligand exchange compared to more labile d⁰ ions like Ti⁴⁺(aq). nih.govlibretexts.org
The chloride ligands are the most labile component of the complex and can be readily displaced by a wide range of nucleophiles. wikipedia.org This reactivity makes Cp₂TiCl₂ a valuable precursor for the synthesis of many other organotitanium derivatives. For instance, reaction with methylmagnesium chloride or methyllithium (B1224462) yields the Petasis reagent (Cp₂Ti(CH₃)₂), while reaction with sodium hydrosulfide (B80085) can form sulfido derivatives like Cp₂Ti(SH)₂. wikipedia.org
In contrast to the chloride ligands, the cyclopentadienyl rings are significantly less labile. mobt3ath.com However, they can also undergo exchange or dissociation, particularly under hydrolytic conditions. The cleavage of the metal-ring bonds is generally a much slower process than the substitution of the chloride ions. nih.govmobt3ath.com The hard Lewis acid nature of the Ti(IV) ion dictates its preference for hard Lewis bases, influencing the thermodynamics of ligand exchange reactions. nih.gov
Hydrolysis Chemistry and Aqueous Speciation Mechanisms
The hydrolysis of the chloride ligands is a rapid process. mobt3ath.com Under acidic conditions (pH 3.0), the first chloride ligand dissociates within seconds. The subsequent dissociation of the second chloride ligand to form the diaqua species, [Cp₂(H₂O)₂]²⁺, is slower, with a reported half-life of approximately fifty minutes. nih.gov This diaqua cation is a Brønsted-Lowry acid, capable of deprotonating to form hydroxo and dihydroxo species. The pKa values for the first and second deprotonation (pKa1 and pKa2) have been measured as 3.51 and 4.35, respectively. mobt3ath.com
The hydrolysis of the cyclopentadienyl rings is a significantly slower process. nih.govmobt3ath.com At 37°C in an unbuffered solution, the half-life for the loss of the first Cp ring has been estimated to be around 57 hours. mobt3ath.com At physiological pH (~7.4), the hydrolysis of the Cp rings becomes more favorable, whereas they are more stable under low pH conditions. mobt3ath.com
Table 2: Kinetic and Thermodynamic Data for Cp₂TiCl₂ Hydrolysis
| Process | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Second Cl⁻ Dissociation | Half-life (t₁/₂) | ~50 minutes | pH 3.0 | nih.gov |
| First Cp Ring Dissociation | Half-life (t₁/₂) | ~57 hours | 37 °C, unbuffered D₂O | mobt3ath.com |
| Deprotonation of [Cp₂Ti(H₂O)₂]²⁺ | pKa1 | 3.51 | Not specified | mobt3ath.com |
| pKa2 | 4.35 |
The aqueous speciation of this compound is complex, with studies suggesting the involvement of more than 14 different species containing the [Cp₂Ti]²⁺ moiety. mobt3ath.com Immediately upon dissolution in water, the chloride ligands are replaced by water molecules, forming the cationic aqua complexes [Cp₂TiCl(H₂O)]⁺ and subsequently [Cp₂Ti(H₂O)₂]²⁺. nih.govmobt3ath.com
The pH of the solution dictates the subsequent speciation. In acidic solutions (pH 2-3), the diaqua species [Cp₂Ti(H₂O)₂]²⁺ is a major component. mobt3ath.com As the pH increases towards physiological conditions (pH ~7.4), this species undergoes deprotonation to form the corresponding hydroxo complexes, with the dihydroxyl species, [Cp₂Ti(OH)₂], becoming the predominant form. mobt3ath.com If the pH rises further or in the absence of coordinating anions, these species can undergo further reactions, including polymerization and the eventual precipitation of titanium dioxide (TiO₂), effectively removing the soluble titanocene (B72419) species from the solution. nih.gov
Table 3: Key Aqueous Species of this compound
| Chemical Formula | Species Name | Predominant Conditions | Reference |
|---|---|---|---|
| [Cp₂TiCl(H₂O)]⁺ | Monochloro-monoaqua-bis(cyclopentadienyl)titanium(IV) | Initial hydrolysis | nih.govmobt3ath.com |
| [Cp₂Ti(H₂O)₂]²⁺ | Diaqua-bis(cyclopentadienyl)titanium(IV) | Acidic pH (e.g., pH 2-3) | mobt3ath.com |
| [Cp₂Ti(OH)(H₂O)]⁺ | Hydroxo-aqua-bis(cyclopentadienyl)titanium(IV) | pH between pKa1 and pKa2 | mobt3ath.com |
| [Cp₂Ti(OH)₂] | Dihydroxo-bis(cyclopentadienyl)titanium(IV) | Physiological pH (~7.4) | mobt3ath.com |
| TiO₂ | Titanium Dioxide | Higher pH, leads to precipitation | nih.gov |
Mechanistic Investigations of Bis Cyclopentadienyl Titanium Dichloride Reactivity
Single-Electron Transfer (SET) Reaction Pathways
The foundation of bis(cyclopentadienyl)titanium dichloride's utility in radical chemistry lies in its reduction to the titanium(III) species, Cp₂TiCl. wikipedia.org This reduction is typically accomplished using reducing agents like zinc, manganese, or magnesium. wikipedia.orgwikipedia.orgwordpress.com The resulting Cp₂TiCl, a 15-electron species, is Lewis acidic and acts as the key single-electron transfer (SET) agent. wikipedia.org
Investigations using cyclic voltammetry have helped to elucidate the nature of the reducing species. acs.org Depending on the reaction conditions and solvent, Cp₂TiCl can exist as a dimer, [(C₅H₅)₂TiCl]₂, which reversibly dissociates into the reactive monomeric form. wikipedia.orgacs.org The SET event can proceed from either the monomer or the dimer to substrates like benzyl (B1604629) chloride, leading to the formation of a benzyl radical and a corresponding oxidized titanium(IV) species (Cp₂TiCl₂). acs.org The efficiency of the SET process highlights the accessible Ti(III)/Ti(IV) redox couple that underpins the catalytic cycle in many of its applications. nih.gov
Radical Generation and Propagation Mechanisms
Following the initial single-electron transfer, a radical intermediate is generated from the substrate. nih.gov The nature and fate of this radical are dependent on the reaction conditions and the structure of the substrate. rsc.org A primary application is the regioselective opening of epoxides, which generates a carbon-centered radical via an inner-sphere electron transfer. nih.govnih.gov This method of radical generation is advantageous as the initial coordination to the titanium center controls the regioselectivity of the epoxide opening, often proceeding via an anti-Markovnikov pathway. wikipedia.orgrsc.org
Once formed, the carbon-centered radical can undergo several propagation or termination steps:
Hydrogen Atom Abstraction: In the presence of a good hydrogen atom donor, such as 1,4-cyclohexadiene (B1204751) or water, the radical can be quenched to form a reduced product, such as an alcohol from an epoxide. wikipedia.orgrsc.orgnih.gov
Further Reduction/Elimination: The radical intermediate can react with a second equivalent of Cp₂TiCl. wikipedia.org This can lead to the formation of an alkyl-titanium(IV) species, which may then undergo β-hydride elimination to furnish an alkene. wikipedia.org This deoxygenation pathway is a common outcome when epoxides are treated with an excess of the titanocene(III) reagent. rsc.org
Mixed Disproportionation: It has been proposed that Cp₂TiCl can abstract a hydrogen atom from the α-position of a carbon-centered radical. rsc.org This process, termed a "mixed disproportionation," results in the formation of a carbon-carbon double bond in the substrate and the generation of titanocene(III) hydride chloride (Cp₂TiClH). rsc.orgnih.gov
Intramolecular Trapping: If the substrate contains a suitable radical acceptor, such as an alkene, alkyne, or carbonyl group, the initially formed radical can be trapped intramolecularly, leading to cyclization. wikipedia.orgrsc.org
Electron spin resonance (ESR) experiments have been used to investigate the mechanisms and confirm the generation of free radicals in systems involving Cp₂TiCl₂. acs.org
Cyclization and Rearrangement Reactions
The radical intermediates generated by the Cp₂TiCl system can be strategically employed in powerful cyclization and rearrangement reactions. These transformations are particularly useful in the synthesis of complex cyclic molecules and natural products. nih.govrsc.org
Titanocene(III)-mediated radical cyclizations often proceed with high regio- and diastereoselectivity. nih.gov The intramolecular trapping of a radical generated from an epoxide opening by a tethered alkene or alkyne is a common strategy. rsc.org These reactions typically follow predictable stereochemical pathways, with 5-exo and 6-exo cyclizations being particularly favored for forming five- and six-membered rings, respectively. nih.gov For instance, the cyclization of epoxyalkynes has been used as a key step in the synthesis of tetrahydrofuran (B95107) rings found in certain antibiotics. rsc.org Similarly, epoxypolyene cyclizations, initiated by titanocene (B72419), can lead to the formation of complex polycyclic structures. nih.gov
A notable example of a titanocene-catalyzed cyclization is the [2+2] cycloaddition of bisenones. nih.gov This reaction proceeds via an inner-sphere electron transfer to a titanium-complexed enone, followed by a unique sequence of a rate-determining 5-exo cyclization and a subsequent favorable 4-exo cyclization to form the cyclobutane (B1203170) ring. nih.gov
Rearrangement reactions are also facilitated by Cp₂TiCl. A prominent example is the isomerization of trisubstituted epoxides into the corresponding allylic alcohols. nih.gov This transformation is believed to proceed through a radical intermediate that undergoes β-hydrogen abstraction by the titanium(III) reagent in a "mixed disproportionation" process. nih.gov
| Substrate Type | Reaction | Key Features | Product Class |
| Epoxyalkyne | Intramolecular Radical Cyclization | Forms tetrahydrofuran rings with a terminal alkene. rsc.org | Heterocyclic compounds |
| Unsaturated Epoxylactone | Titanocene-Promoted Cyclization | Diastereoselective formation of CDE ring fragments. nih.gov | Limonoid fragments |
| Bisenone | [2+2] Cycloaddition | Catalytic process involving 5-exo and 4-exo cyclizations. nih.gov | Cyclobutane derivatives |
| Epoxyolefin | Transannular Cyclization | Radical cascade reaction forming bicyclic systems. nih.gov | Polycyclic alcohols |
| Trisubstituted Epoxide | Isomerization | Rearrangement via a proposed mixed disproportionation. nih.gov | Allylic alcohols |
Carbon-Carbon and Carbon-Oxygen Bond Forming Reactions
This compound and its derivatives are versatile reagents for mediating the formation of both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, often with high chemoselectivity. nih.govnd.edu
Carbon-Carbon Bond Formation
The reductive environment created by the Cp₂TiCl₂/reductant system enables several types of C-C bond-forming reactions. These often involve the generation of a radical or organometallic intermediate that subsequently attacks an electrophile. nd.edu
Pinacol (B44631) Coupling: Aromatic and α,β-unsaturated aldehydes and ketones undergo pinacol coupling reactions mediated by Cp₂TiCl, often with excellent D,L-meso stereoselectivity. rsc.org
Barbier-type Reactions: The system facilitates Barbier-type reactions between carbonyl compounds (aldehydes or ketones) and allylic or propargylic halides. wikipedia.orgrsc.org The proposed mechanism involves the generation of an allyl radical which then adds to a titanium-coordinated carbonyl group. wikipedia.org This method has been applied to the synthesis of homoallylic amines from aldimines and allyl bromide. nih.gov
Reductive Cyclizations: Titanocene equivalents can react with enones in a reductive cyclization to form the corresponding alcohol stereoselectively. wikipedia.orgwordpress.com A related transformation is the reaction with alkenyl alkynes, which, after carbonylation and hydrolysis, can yield bicyclic cyclopentadienones in a process analogous to the Pauson–Khand reaction. wikipedia.orgwordpress.com
Intermolecular Additions: Radicals generated from enones can undergo intermolecular trapping with activated olefins like acrylonitriles to yield Michael-type addition products. wikipedia.org
| Reaction Type | Substrates | Reagent System | Product |
| Barbier-type Allylation | Aldehyde/Ketone + Allyl Halide | Cp₂TiCl (catalytic) wikipedia.org | Homoallylic Alcohol |
| Pinacol Coupling | Aromatic/α,β-Unsaturated Aldehydes | Cp₂TiCl rsc.org | 1,2-Diol |
| Reductive Dimerization | Diphenylacetylene | TiCl₂·2THF | (E,E)-1,2,3,4-tetraphenyl-1,3-butadiene researchgate.net |
| [2+2] Cycloaddition | Bisenones | Cp₂Ti(TFA)₂ / Zn nih.gov | Substituted Cyclobutane |
Carbon-Oxygen Bond Formation
The primary C-O bond-forming reaction mediated by titanocene involves the reductive opening of epoxides.
Epoxide Opening to Alcohols: The SET from Cp₂TiCl to an epoxide generates a β-titanoxy radical. rsc.org In the presence of a hydrogen source, this intermediate is protonated (after hydrolysis of the Ti-O bond) to yield an alcohol. wikipedia.orgnih.gov This reaction is highly regioselective, typically affording the anti-Markovnikov alcohol product. rsc.org This protocol has been applied to the stereoselective synthesis of segments of natural products. rsc.org The high oxygenophilicity of titanium is a key driving force for these transformations. mdpi.com
Catalytic Applications of Bis Cyclopentadienyl Titanium Dichloride and Its Derivatives
Olefin Polymerization Catalysis
The polymerization of α-olefins, such as ethylene (B1197577) and propylene, is one of the largest-scale industrial chemical processes. Bis(cyclopentadienyl)titanium dichloride and its derivatives were central to the development of soluble, single-site catalysts that offered unprecedented control over polymer architecture. nih.govresearchgate.net
The discovery by Karl Ziegler and Giulio Natta in the 1950s that combinations of titanium compounds and organoaluminum reagents could polymerize olefins launched the field of coordination polymerization. nih.govbehinpolymerco.com Traditional Ziegler-Natta catalysts are often heterogeneous, based on titanium tetrachloride (TiCl₄) supported on materials like magnesium chloride, and activated by aluminum alkyls. behinpolymerco.comwikipedia.org These catalysts possess multiple types of active sites, leading to polymers with broad molecular weight distributions. researchgate.net
This compound is a prototypical example of a metallocene catalyst, which represents a more refined, homogeneous class of Ziegler-Natta catalysts. nih.govwikipedia.org Unlike their heterogeneous predecessors, metallocene catalysts have well-defined, single active sites. researchgate.net This characteristic allows for the synthesis of polymers with narrow molecular weight distributions and highly controlled microstructures, including defined tacticity and comonomer distribution. nih.govresearchgate.net The idealized metallocene catalyst system often involves a complex like Cp₂TiCl₂ and a co-catalyst, typically methylaluminoxane (B55162) (MAO). wikipedia.org
The generally accepted mechanism for chain growth in Ziegler-Natta and metallocene-catalyzed olefin polymerization is the Cossee-Arlman mechanism. chempedia.infowikipedia.org This model describes the stepwise insertion of a monomer molecule into the titanium-carbon bond of the growing polymer chain. The key steps are:
Olefin Coordination: The alkene monomer coordinates to a vacant site on the cationic, coordinatively unsaturated titanium active center. researchgate.netwikipedia.org
Migratory Insertion: The coordinated olefin then inserts into the Ti-alkyl (polymer chain) bond via a four-membered ring transition state. wikipedia.org This step involves the migration of the alkyl group to one of the olefinic carbons, while the other olefinic carbon forms a new bond with the titanium center. The process elongates the polymer chain by one monomer unit and regenerates the vacant coordination site for the next monomer to bind. wikipedia.org
Isotope effect studies on the (Cp)₂Ti(Et)Cl / EtAlCl₂ system showed a kinetic isotope effect near unity (kH/kD ≈ 1.035), providing strong evidence against mechanisms involving hydrogen migration in the rate-determining step and supporting the direct insertion pathway of the Cossee-Arlman mechanism. For certain d¹ Ti(III) systems, an "augmented" Cossee-Arlman mechanism has been proposed, where the unpaired electron participates in the transition state, facilitating insertion. chemrxiv.org
This compound itself is not an active polymerization catalyst; it is a precatalyst that requires activation by a co-catalyst. researchgate.net The most common and effective co-catalysts are aluminum alkyl compounds, particularly methylaluminoxane (MAO). nih.govnouryon.com
The activation pathway generally involves two main functions of the co-catalyst:
Alkylation: The co-catalyst, such as MAO or other aluminum alkyls, first alkylates the titanocene (B72419) dichloride by replacing one or both chloride ligands with an alkyl group (e.g., a methyl group). researchgate.netnih.gov
Ionization: The co-catalyst, acting as a Lewis acid, then abstracts a chloride or alkyl anion from the titanocene complex. researchgate.net This generates a coordinatively unsaturated, electrophilic cationic titanium species, [Cp₂TiR]⁺, which is the active center for polymerization. researchgate.net The MAO-derived anion serves as the counterion, which should be weakly coordinating to allow the olefin monomer to access the active site.
Table 1: Representative Titanium Catalyst Systems for Olefin Polymerization This table presents illustrative data compiled from various research findings to show the effect of catalyst structure and conditions.
| Titanium Complex | Co-catalyst | Monomer | Activity (kg polymer·mol Ti⁻¹·h⁻¹) | Polymer Molecular Weight (Mw, g/mol) | Reference Finding |
|---|---|---|---|---|---|
| Cp₂TiCl₂ | MAO | Ethylene | Comparable to bis(phenoxy-imine) systems | N/A | Complexes activated with MAO showed comparable or exceeded activity to Cp₂TiCl₂/MAO systems. researchgate.net |
| Cp[Xy₂(CH₂N)₂CNN]Ti(CH₂Ph)₂ | B(C₆F₅)₃ | Ethene/1-hexene (B165129) | 3960 | 181,000 | Demonstrates high activity in copolymerization. rug.nl |
| Cp'TiCl₂(N=CᵗBu₂) (Cp' = Cp) | MAO | 1-Hexene | High | N/A | Activity for 1-hexene polymerization was found to be high for the unsubstituted Cp complex. researchgate.net |
| Ti(IV) phenoxyimine complex | Et₂AlCl / Bu₂Mg | Ethylene | 1600 - 3830 | 1.1 x 10⁶ - 7.1 x 10⁶ | Al/Mg activators yielded high activity and produced ultra-high molecular weight polyethylene (B3416737) (UHMWPE). cjps.org |
For the polymerization of prochiral olefins like propylene, the control of stereochemistry (tacticity) is crucial as it determines the physical properties of the resulting polymer. Metallocene catalysts like Cp₂TiCl₂ and its derivatives offer exceptional control over stereoregularity. wikipedia.org
Stereocontrol: The stereochemical outcome is dictated by the geometry of the catalyst's active site. wikipedia.org By modifying the cyclopentadienyl (B1206354) ligands, one can influence the orientation of the incoming monomer during the insertion step. For example, chiral ansa-metallocenes, where the two cyclopentadienyl rings are linked by a bridge (e.g., -CH₂-CH₂- or >SiR₂), can restrict ligand rotation and create a chiral environment. wikipedia.org This can lead to the highly selective formation of either isotactic polypropylene (B1209903) (methyl groups on the same side of the polymer chain) or syndiotactic polypropylene (methyl groups on alternating sides). wikipedia.org
Regiocontrol: In addition to stereocontrol, these catalysts predominantly yield polymers with a "head-to-tail" arrangement of monomer units, which arises from the regioselective insertion of the olefin. chempedia.info
The ability to tailor the ligand framework of titanocene-based catalysts provides a powerful tool for producing polymers with specific microstructures and, consequently, desired material properties. nih.govwikipedia.org
Catalysis in Organic Synthesis
Beyond polymerization, this compound is a precursor to catalytically active species used in a variety of organic transformations, particularly those involving reductive processes. The active catalyst is typically a low-valent titanium species, such as Ti(III) or Ti(II), generated in situ by reducing Cp₂TiCl₂ with a stoichiometric reductant like zinc, magnesium, or manganese. researchgate.netnih.govnih.gov
Low-valent titanocenes are potent single-electron transfer (SET) agents, enabling a range of reductive coupling and cleavage reactions.
Reductive Coupling and Dehalogenation: Cp₂TiCl₂, when reduced with agents like magnesium or Grignard reagents, can catalyze the reduction of various organic functional groups. nouryon.com This includes the reductive coupling of benzylic halides to form bibenzyl systems and the reduction of aryl and vinyl halides. nouryon.comresearchgate.net
Epoxide Opening: Titanocene(III) chloride, generated in situ, is effective in catalyzing the reductive opening of epoxides. researchgate.net This can be part of a cascade to form C-C bonds, as seen in the reductive coupling of vinylepoxides. researchgate.net Chiral titanocene complexes have been employed as photoredox catalysts for the regiodivergent opening of epoxides, where the choice of catalyst enantiomer dictates the product isoform. nih.govresearchgate.net
Reductive Decyanation and Desulfonylation: The Cp₂TiCl₂ system can be used for the reductive decyanation of alkyl nitriles. nouryon.com More recently, a Ti(III)-catalyzed reductive desulfonylation of α-sulfonyl nitriles and ketones has been developed, providing a method to remove the sulfonyl group under mild conditions, avoiding harsh reagents. nih.gov The mechanism is proposed to involve a SET from the Ti(III) center to the substrate, leading to homolytic C-S bond cleavage. nih.gov
Table 2: Reductive Transformations Catalyzed by Cp₂TiCl₂-Derived Species
| Substrate Type | Co-reductant / Additive | Product Type | Reference Finding |
|---|---|---|---|
| Aryl and Vinyl Halides | Grignard Reagents | Reduced (dehalogenated) arenes/alkenes | Used with Grignard reagents for reduction. nouryon.com |
| Organic Halides, Azo Compounds | Magnesium | Reduced products | Used with magnesium for various reductions. nouryon.com |
| Aldehydes, Esters, Epoxides | Sodium | Corresponding alcohols | Used with sodium for carbonyl and epoxide reductions. nouryon.com |
| Alkyl Nitriles | N/A | Decyanated alkanes | Used for reductive decyanation. nouryon.com |
| Vinylepoxides | N/A (in situ Ti(III)) | Coupled diols | Catalyzes reductive coupling. researchgate.net |
| α-Sulfonyl Nitriles/Ketones | Manganese / Zinc | Desulfonylated nitriles/ketones | A Ti(III)-catalyzed reductive C-S bond cleavage. nih.gov |
Carbon-Carbon Bond Metathesis
This compound, commonly abbreviated as Cp₂TiCl₂, and its derivatives have demonstrated utility as catalysts in carbon-carbon bond metathesis reactions. These reactions involve the cleavage and reformation of carbon-carbon double or triple bonds, leading to the redistribution of substituent groups. Titanocene equivalents can catalyze C-C bond metathesis to produce asymmetric diynes. wikipedia.orgwordpress.com
The catalytic cycle for these transformations is believed to involve the formation of a titanacyclobutane or titanacyclobutene intermediate. In the case of alkene metathesis, the reaction is initiated by the coordination of an olefin to a reduced titanium species, often generated in situ from Cp₂TiCl₂. This is followed by oxidative cyclization to form a titanacyclobutane. Subsequent retro-cyclization can then lead to the formation of new olefinic products and regeneration of the active catalytic species.
For alkyne metathesis, a similar mechanism is proposed, proceeding through a titanacyclobutadiene intermediate. This allows for the exchange of substituents between two different alkynes, providing a route to unsymmetrical alkynes which can be challenging to synthesize through other methods.
A related transformation is the reductive cyclization of enones, which can be considered a type of intramolecular C-C bond formation. In this reaction, a titanocene catalyst promotes the cyclization of an enone to furnish the corresponding alcohol in a stereoselective manner. wikipedia.orgwordpress.com
Opening of Epoxides and Oxetanes
This compound and its reduced form, bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl), are effective reagents and catalysts for the ring-opening of epoxides. acs.orgresearchgate.net This reaction proceeds through a single-electron transfer (SET) mechanism from the low-valent titanium species to the epoxide. researchgate.net This transfer results in the formation of a β-titanoxy radical intermediate, which can then undergo a variety of subsequent reactions depending on the reaction conditions and the structure of the epoxide. researchgate.net
A key feature of titanocene-catalyzed epoxide opening is its regioselectivity, which is often complementary to traditional Sₙ2-type openings. acs.orgwikipedia.org The radical intermediate is typically formed at the more substituted carbon atom, leading to what is known as an anti-Markovnikov opening. wikipedia.org This regioselectivity is attributed to steric control during the formation of the initial epoxide-titanocene complex. acs.org
The fate of the resulting radical intermediate can be controlled. In the presence of a hydrogen atom donor, the radical is quenched to afford an alcohol. wikipedia.org Alternatively, the radical can be trapped by a second equivalent of Cp₂TiCl to form an alkyl-titanium(IV) species, which can then undergo β-hydride elimination or dehydration to yield an olefin. wikipedia.org Furthermore, titanocene dichloride can act as a photoredox catalyst for the opening of epoxides under visible light. wikipedia.org
The synthetic utility of this methodology has been demonstrated in the regiodivergent opening of unbiased epoxides, where the use of chiral titanocene catalysts allows for the selective formation of one of two possible ring-opened products in high enantiomeric excess. acs.orgnih.gov This approach has been extended to the desymmetrization of meso-epoxides. thieme-connect.com
The opening of oxetanes, which are four-membered cyclic ethers, can also be achieved using titanocene-based catalysts, although this application is less documented in the provided search results compared to epoxide opening. The underlying principles of single-electron transfer and radical intermediate formation are expected to be similar.
Emerging Catalytic Frontiers
Electrochemical Nitrogen Fixation and Ammonia (B1221849) Synthesis
An emerging and significant application of this compound is in the field of electrochemical nitrogen fixation for the synthesis of ammonia under ambient conditions. acs.orgfigshare.comfao.org This process offers a potential alternative to the energy-intensive Haber-Bosch process. In this system, Cp₂TiCl₂ acts as a mediator for the reduction of dinitrogen (N₂). acs.orgresearchgate.net
The proposed mechanism involves the electrochemical reduction of Cp₂TiCl₂ to a lower oxidation state, which is the active species for nitrogen activation. acs.org This reduced titanocene complex can then bind to dinitrogen, facilitating its subsequent protonation and reduction to ammonia. researchgate.net The reaction can be carried out in various solvents, including tetrahydrofuran (B95107) (THF), methanol, and water, with an electrolyte such as lithium chloride. acs.orgfigshare.comfao.org
Research has shown that the rate of ammonia synthesis and the Faradaic efficiency are dependent on the applied voltage and the solvent system. For instance, in one study, the highest rate of ammonia synthesis was achieved at -1 V in water, while the highest Faradaic efficiency was observed at -2 V in THF. acs.orgfigshare.com Density functional theory (DFT) calculations suggest that the nitrogen reduction reaction preferably proceeds through a Cp₂TiClN₂ intermediate. figshare.comfao.org
The table below summarizes key findings from a study on electrochemical ammonia synthesis mediated by Cp₂TiCl₂. acs.org
| Applied Voltage (V) | Solvent | Ammonia Synthesis Rate (mol·s⁻¹·cm⁻²·M Cp₂TiCl₂⁻¹) |
| 0 | THF | 1.48 × 10⁻¹¹ |
| -1 | THF | 6.43 × 10⁻¹¹ |
| -1.5 | THF | 8.10 × 10⁻¹¹ |
| -2 | THF | 2.37 × 10⁻¹⁰ |
| -1 | Water | 9.5 × 10⁻¹⁰ |
It is important to note that in the absence of Cp₂TiCl₂, no ammonia synthesis was observed under the same conditions, highlighting the crucial catalytic role of the titanocene complex. acs.org
Hydrogenation of Unsaturated Substrates
This compound is a well-established catalyst for the hydrogenation of unsaturated substrates, including alkenes and alkynes. researchgate.netnih.govnouryon.commdpi.comnichia.co.jp The active catalytic species is believed to be a Ti(III) hydride, which is typically generated in situ by the reduction of Cp₂TiCl₂. researchgate.netnih.govmdpi.com
The catalytic cycle for alkene hydrogenation involves the addition of the titanocene hydride across the double bond of the alkene to form a titanocene alkyl intermediate. researchgate.net This intermediate then undergoes hydrogenolysis to release the alkane product and regenerate the active hydride catalyst. researchgate.net The hydrogenation of alkynes follows a similar pathway. researchgate.net
The versatility of titanocene-based catalysts is demonstrated by their ability to be supported on polymers or used in homogeneous systems. researchgate.net Chiral derivatives of titanocene dichloride have been developed for enantioselective hydrogenation reactions, achieving moderate to high enantioselectivity for certain substrates. nih.govmdpi.com For instance, chiral menthyl- or neomenthyl-substituted cyclopentadienyl ligands have been employed for the asymmetric hydrogenation of prochiral alkenes. nih.govmdpi.com
The table below presents data on the enantioselective hydrogenation of 2-phenyl-1-butene using a chiral titanocene catalyst.
| Catalyst | Enantiomeric Excess (%) |
| Chiral (menthylcyclopentadienyl)₂TiCl₂ | Moderate |
| Chiral (neomenthylcyclopentadienyl)₂TiCl₂ | Moderate |
Ring-Opening Polymerization of Cyclic Esters
This compound and its derivatives have emerged as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, to produce biodegradable polymers like polylactide (PLA). nih.govwiley-vch.demdpi.com This method offers an alternative to traditional catalysts, some of which can leave toxic metal residues in the polymer. nih.gov
The mechanism of ROP catalyzed by titanocene derivatives often involves a coordination-insertion mechanism. The titanium center coordinates to the carbonyl oxygen of the cyclic ester, activating it towards nucleophilic attack by the growing polymer chain, which is also bound to the titanium center as an alkoxide.
One innovative approach involves the in-situ generation of a titanium alkoxide initiator from the reaction of a reduced titanocene species with an epoxide. wiley-vch.de This epoxide-derived titanium alkoxide can then initiate the living ring-opening polymerization of cyclic esters like ε-caprolactone. wiley-vch.de The living nature of this polymerization allows for good control over the molecular weight and a narrow polydispersity index (PDI) of the resulting polymer. wiley-vch.de
The table below shows results from the polymerization of ε-caprolactone initiated by a system of Cp₂TiCl₂/Zn and an epoxide (glycidyl methyl ether, GME). wiley-vch.de
| [CL]₀/[GME]₀/[TiCp₂Cl₂]₀/[Zn]₀ | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| 50/1/2/1 | 90 | 95 | 11,200 | 1.15 |
| 100/1/2/1 | 90 | 96 | 21,500 | 1.18 |
| 200/1/2/1 | 90 | 94 | 42,300 | 1.25 |
These findings demonstrate the potential of titanocene-based catalysts in the controlled synthesis of polyesters with tailored properties.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties and reactivity of organometallic compounds like bis(cyclopentadienyl)titanium dichloride, often abbreviated as Cp₂TiCl₂. This theoretical approach allows for detailed analysis of the molecule's electronic structure and the energetic landscapes of its chemical transformations.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the ground-state geometry of this compound. The optimized structure reveals a distorted tetrahedral geometry around the titanium center. The two cyclopentadienyl (B1206354) (Cp) rings are not parallel but are tilted at an angle, and the two chloride ligands occupy the remaining coordination sites.
Experimental X-ray diffraction data provides a basis for comparison with computationally optimized geometries. ereztech.com DFT methods have been shown to reproduce these experimental structures with a high degree of accuracy. The coordination around the titanium atom, formed by the two chlorine atoms and the centroids of the cyclopentadienyl rings, is that of a distorted tetrahedron. ereztech.com The average Ti-Cl bond distance is experimentally determined to be 2.364(3) Å. ereztech.com
The electronic structure of Cp₂TiCl₂ has been a subject of theoretical interest. Early studies using methods like extended Hückel calculations provided initial insights into the frontier orbitals. youtube.com More advanced DFT calculations have refined this understanding, confirming that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily centered on the metal d-orbitals. This electronic configuration is key to understanding the compound's reactivity, particularly in redox reactions and its interactions with other molecules. High-level ab initio and DFT calculations have been performed on the titanocene (B72419) monomer to elucidate its structural questions. youtube.comgrowingscience.com
Interactive Table 1: Selected Experimental and Calculated Geometric Parameters for this compound and its Fluoro-analogue.
| Parameter | This compound (Experimental) ereztech.com | Bis(cyclopentadienyl)titanium difluoride (Experimental) nih.gov |
| Ti-Cl/F Bond Distance (Å) | 2.364(3) | 1.853(4), 1.859(4) |
| Ti-C (Cp) Bond Distance (Å) | 1.339(11) to 1.419(9) | 2.363(9) to 2.400(11) |
| Cl-Ti-Cl/F-Ti-F Angle (°) | - | 96.0 |
| Cp(centroid)-Ti-Cp(centroid) Angle (°) | - | 128.53 |
Note: The table allows for a comparative view of the geometric parameters of this compound and its difluoro derivative, highlighting the influence of the halide ligand on the molecular structure.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a valuable tool for mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and mechanisms.
For instance, the reduction of titanocene dichloride is a fundamental process in its chemistry. DFT studies can model the single electron transfer steps and the subsequent dimerization to form the [Cp₂TiCl]₂ complex. wikipedia.org The mechanism of action of related titanocene compounds, such as the Nugent-RajanBabu reagent, which is derived from the reduction of titanocene dichloride, has been investigated using DFT to understand its role in radical reactions. wikipedia.org
Furthermore, DFT has been applied to study the reaction of bis(cyclopentadienyl)titanium dichlorides with other organometallic reagents like trimethylaluminum. These studies help to elucidate complex reaction pathways, such as α-hydrogen abstraction mechanisms.
Prediction of Spectroscopic Parameters
DFT methods can be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, helping to assign the observed transitions. researchgate.net
Vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra. This aids in the assignment of specific vibrational modes, such as the Ti-Cl and Ti-Cp stretches, providing a more complete picture of the molecule's dynamic behavior. Studies have reported the far-infrared and Raman spectra of gaseous (C₅H₅)₂MCl₂ species (where M = Ti, Zr, Hf) and compared them to solid-state and matrix-isolated spectra to re-examine the assignment of metal skeletal vibrations. nouryon.com
Modeling of Hydrolysis Pathways and Stability
The hydrolysis of this compound is a critical process, particularly in the context of its biological activity. DFT combined with continuum dielectric models has been used to investigate the stepwise hydrolysis of the Ti-Cl bonds. These studies have elucidated the thermodynamics and kinetics of the formation of the monoaqua and diaqua species, [Cp₂Ti(H₂O)Cl]⁺ and [Cp₂Ti(H₂O)₂]²⁺, respectively.
The calculations reveal the activation free energies for the substitution of chloride ions by water molecules. Understanding these hydrolysis pathways is a prerequisite for comprehending how the compound interacts with biological targets like DNA. DFT calculations have shown that the stability of related bis(β-diketonato)-titanium(IV) complexes is well-predicted, with the most stable DFT-calculated isomer corresponding to the one observed in the solid state.
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of the reactivity of this compound. These descriptors are based on the frontier molecular orbitals (HOMO and LUMO) and are used to predict the sites of electrophilic and nucleophilic attack.
Key descriptors include:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Chemical Potential (μ): This descriptor indicates the escaping tendency of an electron from an equilibrium system.
Hardness (η) and Softness (S): Hardness is a measure of the resistance to charge transfer, while softness is its reciprocal. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons.
While specific values for all these descriptors for this compound require dedicated computational studies, the known electronic structure with a relatively accessible LUMO suggests a propensity to act as an electrophile and undergo reduction.
Interactive Table 2: Conceptual Relationship between Quantum Chemical Descriptors and Reactivity.
| Descriptor | Conceptual Meaning | Implication for Reactivity |
| HOMO Energy | Electron-donating ability | Higher energy indicates greater ease of oxidation. |
| LUMO Energy | Electron-accepting ability | Lower energy indicates greater ease of reduction. |
| HOMO-LUMO Gap | Excitability and chemical stability | A smaller gap suggests higher reactivity. |
| Hardness (η) | Resistance to deformation of electron cloud | Higher hardness implies lower reactivity. |
| Softness (S) | Polarizability | Higher softness implies higher reactivity. |
| Electrophilicity Index (ω) | Propensity to accept electrons | A higher value indicates a stronger electrophile. |
This table provides a qualitative framework for understanding how calculated quantum chemical descriptors relate to the expected chemical behavior of a molecule.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within and between molecules. This method is based on the electron density and its derivatives.
In the context of this compound, NCI analysis could be applied to:
Intramolecular Interactions: To study the nature of the interactions between the cyclopentadienyl rings and the chloride ligands, as well as any potential agostic interactions between the metal center and C-H bonds of the Cp rings.
Intermolecular Interactions: To model the packing of Cp₂TiCl₂ molecules in the solid state and understand the forces governing its crystal structure. It could also be used to study the interaction of the molecule with solvent molecules or with biological macromolecules.
While specific NCI plot studies on this compound are not extensively reported in the searched literature, the application of this method holds promise for providing a more nuanced understanding of the subtle forces that influence its structure, stability, and interactions with its environment.
Interactions with Biological Systems: Fundamental Molecular Insights
Nucleic Acid Binding and Adduct Formation
The interaction with nucleic acids is a primary aspect of the biological activity of titanocene (B72419) dichloride. Following administration, metabolites of the compound have been observed to engage with these critical cellular components. nih.gov
In vitro studies have provided significant evidence for the direct interaction of titanocene dichloride derivatives with DNA. Research indicates that the titanium-containing metabolites derived from titanocene complexes primarily interact with nucleic acid molecules, with a particular affinity for nuclear DNA. nih.gov This interaction can lead to the formation of aggregates between the nucleic acids and the titanium metabolites. nih.gov
Investigations have shown that the Ti(IV) ion has the capacity to bind to the phosphodiester backbone of DNA. nih.gov However, it has been conclusively demonstrated that this binding does not result in the cleavage of the phosphodiester bonds or cause strand breaks. nih.gov The nature of the DNA adducts formed can vary depending on the pH, with studies indicating the formation of either DNA-Cp2Ti or DNA-CpTi adducts. acs.org222.29.77 The interaction is believed to be a non-intercalative binding. researchgate.net
| Aspect of Interaction | Key Research Finding | Citation |
|---|---|---|
| Primary Target | Nuclear DNA | nih.gov |
| Binding Site | Phosphodiester backbone | nih.gov |
| Effect on DNA Structure | Does not cause strand breaks | nih.gov |
| Adduct Formation | Forms DNA-Cp2Ti or DNA-CpTi adducts depending on pH | acs.org222.29.77 |
| Binding Mode | Non-intercalative | researchgate.net |
While the interaction of titanocene dichloride with DNA has been a central focus of research, its engagement with RNA is less characterized. The primary interaction of titanium-containing metabolites is broadly with nucleic acid molecules, which includes RNA. nih.gov The accumulation of titanium in the nucleolus of some tumor cells further suggests a potential interaction with ribosomal RNA (rRNA), a key component of this organelle. nih.gov However, the specific molecular mechanisms and the nature of adducts formed with different types of RNA remain an area requiring more in-depth investigation.
Protein Binding Dynamics and Transport Mechanisms
The transport and bioavailability of titanocene dichloride are heavily influenced by its interactions with serum proteins. Human serum transferrin and human serum albumin have been identified as key players in the binding and transport of titanium species derived from the compound.
Human serum transferrin (hTF), the primary iron-transport protein in the blood, plays a crucial role in the transport of titanium from titanocene dichloride. nih.govresearchgate.netacs.org Upon entering a physiological environment, titanocene dichloride reacts rapidly with apo-transferrin. nih.govresearchgate.netacs.org This reaction involves the release of the cyclopentadienyl (B1206354) (Cp) ligands, and the Ti(IV) ion proceeds to bind to the specific Fe(III) binding sites of transferrin. nih.govresearchgate.netacs.org
Studies have shown that Ti(IV) first loads into the C-lobe of transferrin, followed by the N-lobe. nih.govresearchgate.net The binding of Ti(IV) induces protein conformational changes that are similar to those induced by Fe(III). nih.govresearchgate.netacs.org Notably, the affinity of Ti(IV) for transferrin is even greater than that of Fe(III). acs.orgresearchgate.net This strong binding suggests that transferrin can act as a mediator for delivering titanium to cancer cells, which often overexpress transferrin receptors. nih.govresearchgate.netacs.org The Ti(IV)-transferrin complex is recognized by the transferrin receptor, facilitating its uptake into cancer cells. nih.govresearchgate.netacs.org Interestingly, transferrin can stabilize more than two equivalents of titanium, implying superstoichiometric binding beyond the two iron-binding sites. acs.org
| Interaction Parameter | Observation | Citation |
|---|---|---|
| Binding Ligand | Ti(IV) ion (after release of Cp ligands) | nih.govresearchgate.netacs.org |
| Binding Site on Transferrin | Specific Fe(III) binding sites (C-lobe then N-lobe) | nih.govresearchgate.net |
| Binding Affinity (log K) | Ti(IV): 26.8 (Site 1), 25.7 (Site 2) Fe(III): 22.5 (Site 1), 21.4 (Site 2) | acs.orgresearchgate.net |
| Conformational Change | Similar to Fe(III) induced changes | nih.govresearchgate.netacs.org |
| Biological Role | Mediates titanium delivery to cancer cells via transferrin receptor | nih.govresearchgate.netacs.org |
Human serum albumin (HSA), the most abundant protein in blood plasma, also interacts significantly with titanocene dichloride. nih.govnih.gov HSA is capable of binding a substantial amount of Ti(IV), with studies showing it can bind up to 20 equivalents. nih.gov A crucial function of this interaction is the stabilization of the titanocene moiety against hydrolysis and precipitation in aqueous environments. nih.gov
The binding of the titanocenyl moiety to HSA may be a critical step for its cytotoxic activity in certain cells. nih.gov It is proposed that HSA could facilitate the transport of the intact lipophilic titanocenyl moiety to the cell membrane, enabling its entry via passive diffusion, or that cancer cells, which catabolize albumin as a nutrient source more than normal cells, might internalize the albumin-bound drug. nih.gov Docking studies have been employed to investigate the potential binding modes of titanocene complexes to the known drug binding sites on HSA, revealing the importance of molecular descriptors like hydrogen-bonding potential and lipophilicity in determining the binding mode. reading.ac.uk
Cellular Uptake Pathways and Intracellular Localization at the Molecular Level
The cellular uptake of titanocene dichloride is an active process. nih.gov The interaction with transferrin is a key mechanism for cellular entry, with the Ti(IV)-transferrin complex being recognized and internalized by the transferrin receptor. nih.govacs.org The uptake process is temperature-dependent, which is characteristic of active endocytic pathways. nih.gov
Once inside the cell, titanium from titanocene dichloride exhibits specific intracellular localization patterns. Electron energy loss spectroscopic studies have shown that titanium accumulates in phosphorus-rich areas, indicating an interaction with nucleic acids. pharmacy180.com Specifically, titanium has been detected in the nuclear heterochromatin and, in some cases, in the nucleolus. nih.gov Over time, titanium is also found incorporated into cytoplasmic lysosomes, which are involved in intracellular degradation processes. nih.gov This suggests a pathway where aggregates of nucleic acids and titanium-containing metabolites are extruded from the nucleus and sequestered into lysosomes. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry and elemental analysis are employed to confirm the molecular formula and purity of the compound.
Mass Spectrometry (MS): MS analysis confirms the molecular weight of bis(cyclopentadienyl)titanium dichloride. spectrabase.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for studying its derivatives and reaction intermediates, for example, in the characterization of its reduction products. rsc.org
Elemental Analysis: This technique provides the percentage composition of carbon and hydrogen, which is compared against the theoretical values calculated from the molecular formula, C₁₀H₁₀Cl₂Ti, to verify the compound's purity. ereztech.comcanada.ca
| Analysis | Parameter | Value | Reference |
|---|---|---|---|
| Molecular Weight | Calculated | 248.96 g/mol | wikipedia.orgnih.gov |
| Elemental Analysis | % Carbon (C) | 47.0-49.5 (Expected) | ereztech.com |
| % Hydrogen (H) | 4.0-4.1 (Expected) | ereztech.com |
X-ray Diffraction and Crystallographic Analysis
Single-crystal X-ray diffraction provides the definitive molecular structure of this compound in the solid state. The compound features a pseudo-tetrahedral geometry around the central titanium atom. wikipedia.orgchemeurope.com The vertices of the tetrahedron are occupied by the two chloride ligands and the centroids of the two cyclopentadienyl (B1206354) rings. nih.govcdnsciencepub.com The molecule possesses a "bent" or "angular" sandwich structure. acs.org
Detailed crystallographic studies have determined that the compound crystallizes in the triclinic space group Pī. cdnsciencepub.com The two cyclopentadienyl rings are η⁵-coordinated to the titanium center. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | wikipedia.orgcdnsciencepub.com |
| Space Group | Pī | cdnsciencepub.com |
| Unit Cell Parameters | a = 7.882(5) Å | cdnsciencepub.com |
| b = 19.478(10) Å | ||
| c = 12.156(9) Å | ||
| α = 90.46(2)° | ||
| β = 102.58(2)° | ||
| γ = 143.49(2)° | ||
| Key Bond Distances | Ti-Cl (average) = 2.364(3) Å | cdnsciencepub.com |
| Ti-C (average) = 2.370 Å | nih.gov | |
| Key Bond Angle | Cl-Ti-Cl = 95° | wikipedia.org |
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopies are used to probe the vibrational modes of the molecule, providing a characteristic fingerprint. The spectra are dominated by bands associated with the cyclopentadienyl rings and the titanium-ligand framework. acs.org
The vibrational bands of the Cp ring can be analyzed by considering a "local" C₅ᵥ symmetry. acs.org Key assignments include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring deformation modes. The far-infrared and Raman spectra are particularly important for identifying the metal-ligand stretching vibrations. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| ν(C-H) of Cp ring | ~3100 | nih.gov |
| ν(C-C) of Cp ring | ~1440 | nih.gov |
| δ(C-H) of Cp ring | ~1015 | nih.gov |
| π(C-H) of Cp ring | ~820-870 | nih.gov |
| ν(Ti-Cl) | ~355 | ias.ac.in |
Electronic Spectroscopy (UV-Vis, CD)
Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.
UV-Vis Spectroscopy: The UV-visible spectrum of this compound is characterized by a prominent absorption band in the visible region. A peak at approximately 515 nm is observed, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. researchgate.net This transition is responsible for the compound's distinct bright red color. wikipedia.org Studies on related Schiff base derivatives show a single charge transfer band in the 402-412 nm region. ias.ac.in
Circular Dichroism (CD) Spectroscopy: While the parent this compound is achiral, CD spectroscopy is an invaluable technique for studying its chiral derivatives. canada.ca It is particularly useful for investigating the interactions of these chiral titanocene (B72419) complexes with chiral biological macromolecules, such as proteins and DNA, to probe the stereochemical aspects of their binding and mechanism of action.
X-ray Absorption Spectroscopy (XAS) and Electron Energy Loss Spectroscopy (EELS)
These advanced techniques provide element-specific information about the local coordination environment and electronic state of the titanium center.
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can be used to determine the oxidation state, coordination geometry, and bond distances around the titanium atom. This technique is especially powerful for studying the compound in non-crystalline states, such as in solution or within biological systems.
Electron Energy Loss Spectroscopy (EELS): EELS is a technique that can be coupled with transmission electron microscopy. It has been used to perform ultrastructural localization of titanium in tumor cells treated with titanocene complexes, providing direct evidence of the element's distribution within a biological context. nih.gov
Electrochemical Methods (Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for studying the redox properties of this compound. acs.orgresearchgate.net The compound undergoes reduction and oxidation processes centered at the titanium atom.
The CV of this compound typically shows a quasi-reversible or irreversible reduction wave corresponding to the reduction of the Ti(IV) center to a Ti(III) species, [Cp₂TiCl]. rsc.orgmdpi.com This reduction process is a key step in many of its synthetic applications and is believed to be relevant to its biological activity. mdpi.com The reduction/oxidation of the titanocene occurs at potentials around -0.3 to -0.6 V. researchgate.net The electrochemical oxidation of the compound has also been studied, providing a more complete picture of its redox chemistry. acs.org The stability and reactivity of the electrochemically generated intermediates can be conveniently investigated using these techniques. researchgate.net
Future Research Directions and Interdisciplinary Prospects
Advancements in Sustainable Organometallic Synthesis
The development of environmentally benign chemical processes is a cornerstone of modern chemistry, and research into bis(cyclopentadienyl)titanium dichloride is increasingly aligned with these "green" principles. espe.edu.ec The compound itself is derived from titanium, one of the most abundant and non-toxic transition metals in the Earth's crust. espe.edu.ecresearchgate.net Future research is focused on enhancing the sustainability of processes involving this compound by developing catalytic cycles that minimize waste and utilize safer reagents and solvents. espe.edu.ecresearchgate.net
A key area of advancement lies in the catalytic use of its reduced form, titanocene(III) chloride (Cp₂TiCl). researchgate.net This single-electron transfer (SET) reagent can be generated in situ from Cp₂TiCl₂ using reducing agents like manganese or zinc dust. wordpress.comespe.edu.ec To create a truly green catalytic cycle, researchers are exploring methods that regenerate the active titanocene(III) species, thus requiring only substoichiometric amounts of the precursor. wordpress.com For instance, catalytic cycles have been developed using trimethylsilyl (B98337) chloride in combination with 2,4,6-collidine for aprotic conditions or 2,4,6-collidinium hydrochloride for aqueous environments. wordpress.com The use of organosilicon reducing agents is also being explored to avoid metal waste from reductants like zinc. espe.edu.ec
The effectiveness of Cp₂TiCl as a green reagent is highlighted by its ability to promote a wide variety of chemical transformations under mild conditions, including C-C and C-O bond formations, reductions, and deoxygenation reactions, often with high selectivity. researchgate.netresearchgate.net Its compatibility with environmentally friendly solvents further underscores its potential in sustainable chemistry. espe.edu.ec
Exploration of Novel Catalytic Systems and Applications
The catalytic versatility of this compound and its derivatives is a major driver of ongoing research. chemicalbook.com While its role in Ziegler-Natta polymerization is well-established, new catalytic frontiers are continuously being explored. nouryon.comacs.org
In organic synthesis, titanocene-based systems are enabling novel transformations. For example, catalytic systems using titanocene(III) chloride, generated from Cp₂TiCl₂, have been developed for the selective reduction of complex functional groups. rsc.org These include the reduction of α,β-epoxy ketones to β-hydroxy ketones and the conjugate reduction of α,β-unsaturated ketones. rsc.org The reagent also facilitates Barbier-type and Wurtz-type coupling reactions, which have been applied in the synthesis of natural products like squalene. rsc.orgwikipedia.org
A particularly innovative application is in the electrochemical reduction of molecular dinitrogen (N₂) to ammonia (B1221849) (NH₃). mdpi.com Systems using this compound as a catalyst in polar organic solvents have demonstrated the ability to fix nitrogen, a process of immense industrial importance. mdpi.com Early studies showed that titanocene (B72419) derivatives could catalyze ammonia production, and more recent electrochemical systems have been optimized using additives like catechol. mdpi.com
Furthermore, research into modifying the cyclopentadienyl (B1206354) (Cp) rings or substituting the chloride ligands is leading to derivatives with tailored catalytic activities. chemicalbook.comnouryon.com These modifications can improve properties like stability and stereoregularity in polymerization reactions or enhance activity in specific organic transformations. nouryon.comnichia.co.jp
| Catalytic Application | Description | Key Reagents/Systems | Citations |
|---|---|---|---|
| Olefin Polymerization | Used as a catalyst, often with a cocatalyst, for metallocene-type olefin polymerizations. | Cp₂TiCl₂ with polymethylaluminoxane (MAO) or other alkylaluminum compounds. | chemicalbook.comnouryon.comacs.org |
| Hydrogenation of Rubbers | Improves heat stability and resistance to oxidation in rubbers like SBS and SEBS. | Cp₂TiCl₂ and its derivatives. | chemicalbook.comnouryon.com |
| Reductive Chemistry | Used in a wide array of reductions, including dehalogenation of aryl halides, reduction of carbonyls, and reductive decyanation. | Cp₂TiCl₂ with Grignard reagents, Mg, or Na. | chemicalbook.comnouryon.com |
| Nitrogen Fixation | Electrocatalytic reduction of dinitrogen to ammonia in organic solvents. | Cp₂TiCl₂ with catechol additive, operating in THF/methanol. | mdpi.com |
| Natural Product Synthesis | Enables key steps such as radical cyclizations of epoxy esters and Wurtz-type couplings. | Cp₂TiCl generated in situ. | rsc.orgwikipedia.org |
Integration in Materials Science and Nanotechnology
The unique properties of this compound make it a valuable precursor for advanced materials and nanostructures. Its integration into this field is a rapidly growing area of interdisciplinary research.
A significant application is the synthesis of titanium-based nanomaterials. chemicalbook.com For instance, it has been used as a titanium source in a one-pot, template-free method to create hollow TiO₂ nanostructures (HTSs). chemicalbook.com These HTSs exhibit high specific surface area and enhanced photocatalytic activity, making them promising for applications like hydrogen production. chemicalbook.com Another novel approach involves the use of Cp₂TiCl₂ in photopolymerization processes. nih.gov Under UV light, it acts as an additive that not only reduces oxygen inhibition in radical polymerization but also leads to the concomitant in situ formation of Ti-based nanoparticles. nih.govresearchgate.net This photochemical strategy for producing nanoparticles is a novel and promising method. nih.gov
In polymer science, this compound is used to synthesize novel organometallic polymers. researchgate.net By reacting it with difunctional molecules like poly(ethylene glycols) or diamines, polymers incorporating the titanocene unit into their backbone can be created. researchgate.net These materials exhibit unique properties; for example, titanocene-containing polyamines can have their electrical conductivity significantly increased through doping with iodine, suggesting potential applications in electronic materials. researchgate.net
| Material/Nanotechnology Application | Description | Resulting Material/Product | Citations |
|---|---|---|---|
| Photocatalytic Nanostructures | Used as a titanium source for the synthesis of hollow TiO₂ nanostructures. | Hollow TiO₂ Nanostructures (HTSs) for enhanced hydrogen production. | chemicalbook.com |
| Photopolymerization Additive | Acts as a photoinitiator system component for visible-light-induced polymerization of resins. | Polymer composites and coatings. | researchgate.netacs.org |
| In Situ Nanoparticle Formation | Photochemical process under UV light generates Ti-based nanoparticles within a polymerizing matrix. | Polymer nanocomposites containing Ti-based nanoparticles (45-220 nm diameter). | nih.gov |
| Organometallic Polymers | Reacted with diamines or diols to form condensation polymers containing the titanocene moiety. | Titanocene polyamines and polyethers with potential for use as semiconductors or bioactive materials. | researchgate.net |
Fundamental Understanding of Bio-Organometallic Reactivity
Although clinical trials of this compound as an anticancer drug were halted due to insufficient efficacy and issues with hydrolysis at physiological pH, it remains a vital tool for understanding bio-organometallic chemistry. chemicalbook.comnih.gov It was the first non-platinum complex to enter clinical trials, and its study has paved the way for a new generation of metal-based drug candidates. wordpress.comwikipedia.org
Research continues to unravel the fundamental mechanisms of its biological activity. Studies have shown that it can induce cell cycle arrest, typically in the late S or early G2 phase, and trigger apoptosis (programmed cell death). nih.gov A key aspect of its mechanism is its interaction with DNA. nih.gov Atomic absorption spectrometry has detected titanium-DNA adducts in cancer cells treated with the compound, suggesting that, like cisplatin, DNA may be a primary target. nih.gov This is further supported by the observation that the tumor suppressor protein p53, which responds to DNA damage, rapidly accumulates in cells after treatment. nih.gov
A significant challenge with Cp₂TiCl₂ is its instability in aqueous media, which leads to hydrolysis and loss of the cyclopentadienyl ligands. chemicalbook.com Future research is focused on designing more stable derivatives. nih.gov This involves replacing the chloride ligands with other groups, such as carboxylates, or modifying the cyclopentadienyl rings. nih.govnih.gov For example, titanocene dicarboxylates have been synthesized and show potential cytotoxicity, offering a platform for developing more stable and effective anticancer agents. nih.gov Understanding how these structural modifications affect stability, cellular uptake (potentially via the protein transferrin), and interaction with biological targets is a crucial direction for future investigation. chemicalbook.comnih.gov
Q & A
Q. How can ligand field theory explain the redox behavior of Titanocene dichloride in photocatalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
